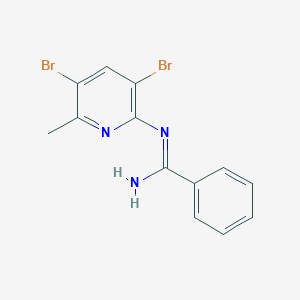
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- is a chemical compound that belongs to the class of benzamidines It is characterized by the presence of a benzamidine group attached to a pyridine ring substituted with bromine and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- typically involves the bromination of a pyridine derivative followed by the introduction of the benzamidine group. One common method involves the use of 2-amino-3,5-dibromobenzaldehyde as a starting material. This compound can be synthesized by the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system, followed by bromination with bromine .
Industrial Production Methods
Industrial production of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of efficient brominating agents such as N-bromo-succinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and arylboronic acids to substitute the bromine atoms on the pyridine ring.
Bromination: Bromination can be achieved using bromine or brominating agents like NBS or DBDMH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets. It is known to act as a reversible competitive inhibitor of serine proteases, such as trypsin . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine: A simpler analogue that also inhibits serine proteases.
N-(3,5-Dibromo-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide: Another compound with similar bromine substitution patterns.
Uniqueness
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to other benzamidine derivatives.
Propiedades
IUPAC Name |
N'-(3,5-dibromo-6-methylpyridin-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N3/c1-8-10(14)7-11(15)13(17-8)18-12(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLHNAKPINFCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)N=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1Br)Br)/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421185.png)
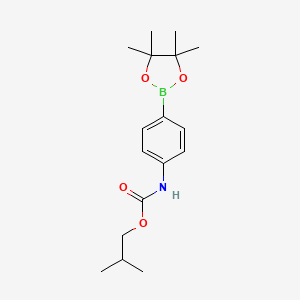
![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)
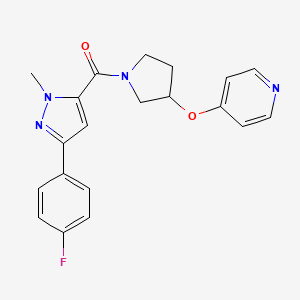
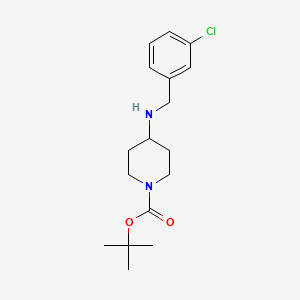
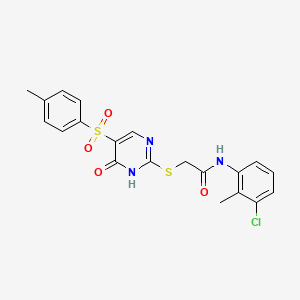
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)
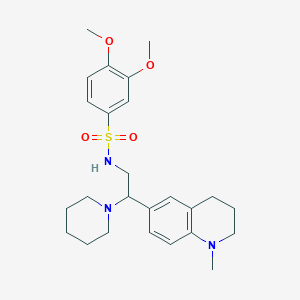
![N-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2421199.png)
![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)
![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)
![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)
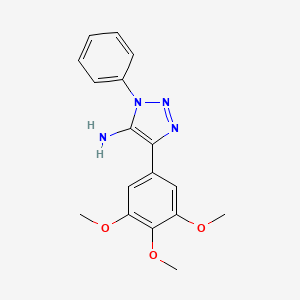
![7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine](/img/structure/B2421207.png)
